molecular formula C17H34O B14329442 9-Heptadecen-1-ol CAS No. 99521-60-5

9-Heptadecen-1-ol

Cat. No.: B14329442
CAS No.: 99521-60-5
M. Wt: 254.5 g/mol
InChI Key: BAKPBQSZAKVTNN-UHFFFAOYSA-N
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Description

9-Heptadecen-1-ol is an organic compound with the molecular formula C17H34O. It is a long-chain fatty alcohol characterized by the presence of a double bond at the ninth position of the heptadecene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Heptadecen-1-ol can be achieved through various methods. One common approach is the selective hydrogenation of oleic acid. This process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific conditions to achieve high yield and selectivity . The reaction typically occurs at a temperature of 250°C and a pressure of 5.6 MPa, resulting in the formation of this compound along with other alcohols .

Industrial Production Methods

Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process. The use of chloride-free ruthenium and tin raw materials has been found to enhance catalytic activity and selectivity .

Chemical Reactions Analysis

Types of Reactions

9-Heptadecen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.

    Reduction: The double bond in this compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into halides.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

9-Heptadecen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the behavior of long-chain fatty alcohols in biological systems.

    Medicine: Research has explored its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-Heptadecen-1-ol involves its interaction with cellular membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Heptadecen-1-ol is unique due to its specific chain length and the position of the double bond. This configuration imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

heptadec-9-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9,18H,2-7,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKPBQSZAKVTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407772
Record name 9-Heptadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99521-60-5
Record name 9-Heptadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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